

In-Depth Technical Guide: Biosynthesis of Citronellyl Formate in *Pelargonium graveolens*

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Citronellyl formate*

Cat. No.: B3431934

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: *Pelargonium graveolens* (rose-scented geranium) is a commercially significant plant prized for its essential oil, a complex mixture of volatile monoterpenoids. Among these, citronellol, geraniol, and their esters, such as **citronellyl formate**, are key contributors to its characteristic rose-like aroma and hold significant value in the fragrance, flavor, and pharmaceutical industries.^{[1][2][3]} This guide provides a detailed technical overview of the biosynthetic pathway leading to **citronellyl formate**, synthesizing current molecular and biochemical evidence. We will explore the enzymatic steps, subcellular compartmentalization, and key regulatory features of this pathway. Furthermore, this document outlines robust experimental protocols for the elucidation and characterization of the enzymes and metabolites involved, offering a framework for future research and metabolic engineering efforts.

Introduction: The Acyclic Monoterpenoid Pathway in *Pelargonium*

The essential oil of *P. graveolens* is primarily accumulated in specialized glandular trichomes on the leaf surface.^{[1][4]} Its composition is dominated by acyclic monoterpenoid alcohols like geraniol and (-)-citronellol, and their corresponding esters.^{[5][6]} **Citronellyl formate**, an ester of citronellol, is a significant contributor to the final aromatic profile.^{[2][7][8][9][10]}

Historically, monoterpene biosynthesis was considered to be exclusively localized within the plastids, proceeding from geranyl diphosphate (GDP) derived from the 2-C-methyl-D-erythritol-

4-phosphate (MEP) pathway.[6] However, research in *Pelargonium* has revealed a fascinating deviation from this classical model. The biosynthesis of acyclic monoterpenoids, including the precursors to **citronellyl formate**, occurs predominantly in the cytosol.[4][11] This discovery highlights a metabolic complexity and compartmentalization that offers unique opportunities for study and manipulation. This guide will focus specifically on this cytosolic pathway that gives rise to the "rose-like" acyclic monoterpenoids, culminating in the formation of **citronellyl formate**.

The Core Biosynthetic Pathway

The formation of **citronellyl formate** from primary metabolism involves a multi-step enzymatic cascade. The pathway diverges from the canonical plastidial monoterpene pathway, initiating with a cytosolic pool of GDP.

2.1. Step 1: Formation of Geraniol from Geranyl Diphosphate (GDP)

The initial step deviates significantly from typical monoterpene synthesis. Instead of a conventional monoterpene synthase, the conversion of cytosolic GDP to geraniol is a two-step process:[11]

- Hydrolysis of GDP: A Nudix hydrolase, specifically PgNdx1 identified in *P. graveolens*, hydrolyzes GDP to geranyl monophosphate (GP).[11][12] This enzyme shows high specificity for GDP.
- Dephosphorylation of GP: A yet-unidentified phosphatase removes the remaining phosphate group from GP to yield free geraniol.[4]

This cytosolic pathway for geraniol formation is a key metabolic feature distinguishing *P. graveolens* from plants that synthesize cyclic monoterpenes like (-)-isomenthone in their plastids.[4][5][6]

2.2. Step 2: Reduction of Geraniol to Citronellol

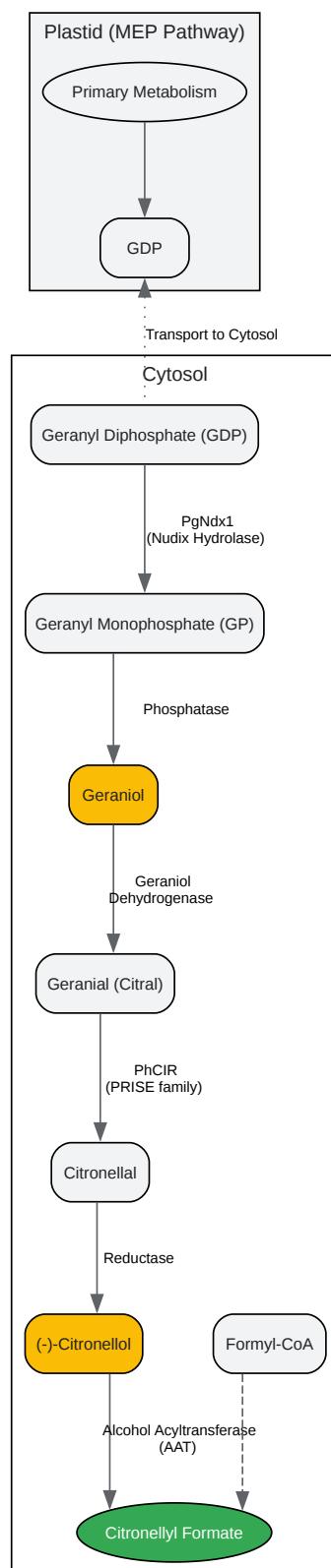
The conversion of geraniol to citronellol is a critical branch point that ultimately determines the ratio of these key alcohols. This reduction of an allylic double bond is not a single-step reaction.

Recent evidence in *Pelargonium* points to a three-step pathway involving citral and citronellal as intermediates.[13][14]

- Oxidation of Geraniol: Geraniol is first oxidized to geranial (the E-isomer of citral) by a dehydrogenase.[13][15]
- Reduction of Geranial: Geranial is then reduced to citronellal. This step is catalyzed by enzymes from the progesterone 5 β -reductase/iridoid synthase-like enzymes (PRISE) family, which have been identified as citral reductases (PhCIRs) in *Pelargonium*.[13][14] These enzymes can exhibit different stereoselectivity, producing either (R)- or (S)-citronellal.[13][16]
- Reduction of Citronellal: Finally, citronellal is reduced to citronellol by a reductase.

This multi-step conversion contrasts with earlier hypotheses of a direct reduction catalyzed by a single "geraniol reductase".[17] The involvement of PRISE family enzymes is a significant finding in understanding the diversification of monoterpenoid metabolism.[13][14]

2.3. Step 3: Esterification of Citronellol to Citronellyl Formate


The final step in the biosynthesis is the formation of the formate ester. This reaction is catalyzed by an alcohol acyltransferase (AAT).[18]

- Reaction: Citronellol + Formyl-CoA \rightarrow **Citronellyl formate** + CoA-SH

AATs belong to the large BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases.[19][20][21][22] These enzymes utilize an acyl-CoA donor and an alcohol acceptor to form an ester. While the specific AAT responsible for **citronellyl formate** synthesis in *P. graveolens* has not been definitively isolated and characterized, its existence is inferred from the presence of the product and the well-established role of AATs in forming volatile esters in other plants.[18] The availability of both the alcohol substrate (citronellol) and the acyl-CoA donor (formyl-CoA) within the cell are critical determinants of the final ester concentration.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps in the cytosolic biosynthesis of **citronellyl formate** in *P. graveolens*.

[Click to download full resolution via product page](#)

Caption: Cytosolic pathway for **citronellyl formate** biosynthesis in *P. graveolens*.

Experimental Methodologies for Pathway Elucidation

Validating and characterizing the biosynthesis of **citronellyl formate** requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology.

4.1. Protocol 1: Metabolite Profiling by GC-MS

Objective: To identify and quantify **citronellyl formate** and its precursors in *P. graveolens* essential oil.

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile compounds. GC separates the complex mixture based on volatility and column affinity, while MS provides structural information for confident identification and quantification.[\[7\]](#)[\[23\]](#)[\[24\]](#)

Methodology:

- Tissue Collection: Harvest young, healthy leaves of *P. graveolens*, as they are rich in glandular trichomes. Record weight and developmental stage.
- Essential Oil Extraction: Perform hydrodistillation or solvent extraction (e.g., with hexane) to isolate the volatile fraction. Microwave-assisted hydrodistillation can be a faster alternative.
[\[8\]](#)
- GC-MS Analysis:
 - Injector: Set to 250°C.
 - Column: Use a non-polar capillary column, such as a Restec 5MS (30m x 0.25mm x 0.25µm), suitable for separating terpenes.[\[7\]](#)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[\[7\]](#)
 - Oven Program: A typical program starts at a low temperature (e.g., 40-60°C) and ramps up to a high temperature (e.g., 250°C) to elute all compounds. A representative program: hold at 40°C for 3 min, ramp to 100°C at 8°C/min, then to 200°C at 5°C/min, and finally to 250°C at 10°C/min with a final hold.[\[7\]](#)

- MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-650.[7]
- Data Analysis:
 - Identify compounds by comparing their mass spectra with commercial libraries (e.g., NIST, Wiley) and by calculating Linear Retention Indices (LRIs) using an n-alkane standard series.[23][24]
 - Quantify compounds based on their relative peak area as a percentage of the total ion chromatogram. For absolute quantification, use a certified standard of **citronellyl formate** to create a calibration curve.

Self-Validation: The protocol is validated by the consistent identification of major known components of geranium oil (citronellol, geraniol, etc.) and the use of LRI as an orthogonal identification parameter to mass spectral matching.

4.2. Protocol 2: Functional Characterization of a Candidate Alcohol Acyltransferase (AAT)

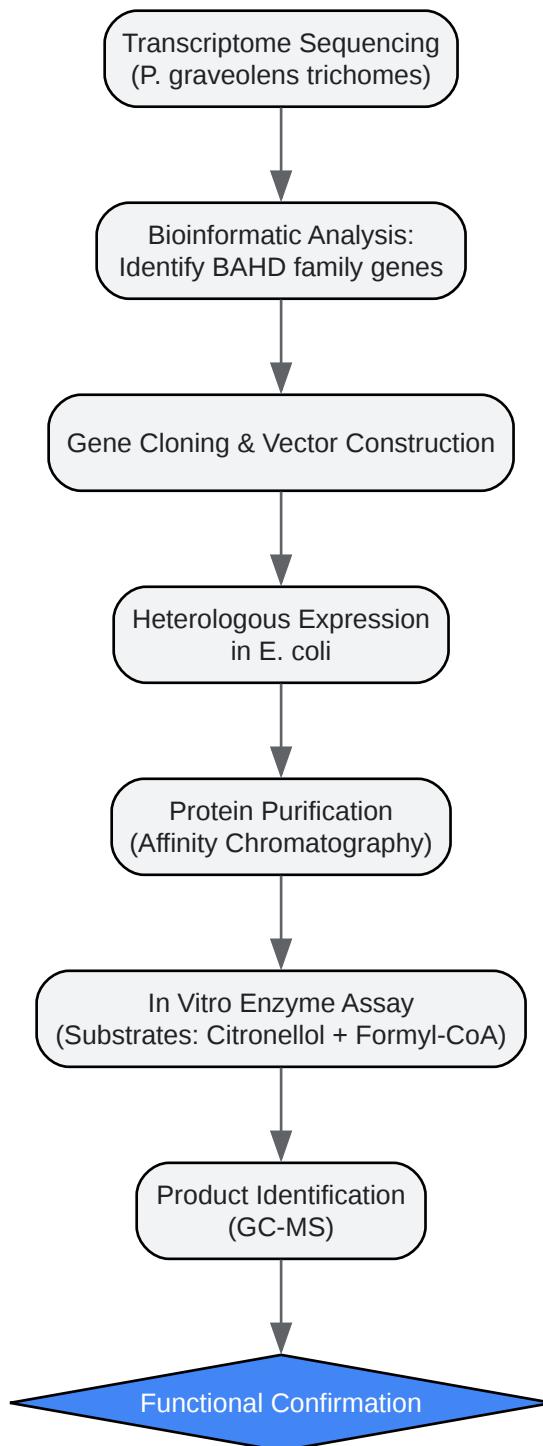
Objective: To confirm that a candidate gene from the BAHD family encodes an enzyme capable of synthesizing **citronellyl formate**.

Causality: Heterologous expression of a candidate gene in a system like *E. coli* allows for the production of a single, pure enzyme. An *in vitro* assay can then directly test its ability to catalyze the specific reaction of interest, providing definitive proof of function.[18][20]

Methodology:

- Gene Identification & Cloning:
 - Identify candidate AAT genes from *P. graveolens* transcriptome data based on homology to known plant AATs.[19][22]
 - Clone the full-length cDNA of the candidate gene into a bacterial expression vector (e.g., pET vector with a His-tag).
- Heterologous Expression & Purification:

- Transform the expression vector into a suitable *E. coli* strain (e.g., BL21(DE3)).
- Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.
- Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
- In Vitro Enzyme Assay:
 - Reaction Mixture (Total Volume: 100 µL):
 - 50 mM Phosphate buffer (pH 7.5)
 - 1-5 µg of purified recombinant enzyme
 - 1 mM Citronellol (alcohol substrate)
 - 1 mM Formyl-CoA (acyl donor)
 - 10 mM MgCl₂ (often required for AAT activity)
 - Controls:
 - No Enzyme Control: To check for non-enzymatic ester formation.
 - Boiled Enzyme Control: To confirm that activity is dependent on a properly folded protein.
 - No Substrate Controls: (No citronellol or no formyl-CoA) to ensure the product is not a contaminant from the enzyme preparation.
 - Incubation: Incubate at 30°C for 30-60 minutes.
 - Product Extraction: Stop the reaction and extract the product by adding 100 µL of hexane and vortexing vigorously.
- Product Analysis: Analyze the hexane phase by GC-MS (using the protocol above) to detect the formation of **citronellyl formate**. Confirm its identity by comparing its retention time and


mass spectrum to an authentic standard.

Data Presentation: Enzyme kinetic parameters can be determined by varying substrate concentrations and measuring the initial reaction velocity.

Parameter	Description	Example Value
Km (Citronellol)	Michaelis constant for citronellol; indicates affinity.	50 μ M
Km (Formyl-CoA)	Michaelis constant for formyl-CoA.	25 μ M
Vmax	Maximum reaction velocity.	100 pkat/mg protein
Optimal pH	The pH at which the enzyme exhibits maximum activity.	7.5
Optimal Temp.	The temperature at which the enzyme is most active.	30°C

Workflow for Gene Discovery and Validation

The process of identifying and validating a novel biosynthetic gene follows a logical progression from sequence data to biochemical proof.

[Click to download full resolution via product page](#)

Caption: Workflow from gene identification to functional validation of an AAT.

Conclusion and Future Directions

The biosynthesis of **citronellyl formate** in *Pelargonium graveolens* is a sophisticated process, notable for its primary localization within the cytosol and its multi-step conversion of geraniol to citronellol. While significant progress has been made in identifying key enzymes like the Nudix hydrolase (PgNdx1) and citral reductases (PhCIRs), the specific alcohol acyltransferase responsible for the final esterification step remains to be unequivocally identified and characterized.

Future research should focus on:

- Isolation and Characterization of the **Citronellyl Formate Synthase**: Using the gene discovery workflow outlined above to identify the specific AAT.
- Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic genes in response to developmental and environmental cues.
- Metabolic Engineering: Leveraging the knowledge of this pathway to engineer *P. graveolens* or microbial hosts for enhanced production of high-value aroma compounds like citronellol and its esters.

Understanding this pathway in its entirety not only deepens our knowledge of plant secondary metabolism but also provides the molecular tools necessary for the targeted improvement of this economically vital aromatic plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Distinct metabolic pathways drive monoterpenoid biosynthesis in a natural population of *Pelargonium graveolens* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. derpharmacemica.com [derpharmacemica.com]
- 9. Chemical Markers and Pharmacological Characters of *Pelargonium graveolens* Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In-Depth Study on the Chemical Composition and Biological Effects of *Pelargonium graveolens* Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytosolic geraniol and citronellol biosynthesis require a Nudix hydrolase in rose-scented geranium (*Pelargonium graveolens*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Tunable Production of (R)- or (S)-Citronellal from Geraniol via a Bienzymatic Cascade Using a Copper Radical Alcohol Oxidase and Old Yellow Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the Sustainable Exploitation of Bioactive Compounds in *Pelargonium* sp.: Beyond a Fragrant Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in *Schisandra chinensis* [frontiersin.org]
- 21. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in *Schisandra chinensis* - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of *Clarkia breweri* - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rjor.ro [rjor.ro]

- 24. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Biosynthesis of Citronellyl Formate in Pelargonium graveolens]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3431934#biosynthesis-of-citronellyl-formate-in-pelargonium-graveolens]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com